N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline
Overview
Description
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline is a complex organic compound that features a combination of cyclohexyl, methyl, morpholine, sulfonyl, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Morpholine Ring: Starting with a suitable precursor, the morpholine ring can be synthesized through cyclization reactions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Nitro Group: Nitration reactions using nitric acid or a nitrating mixture can introduce the nitro group.
Cyclohexyl and Methyl Substitution: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and catalysis might be employed.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Reagents like alkyl halides for alkylation or halogenating agents for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-chloroaniline: Similar structure but with a chloro group instead of a nitro group.
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. Its nitro group, for example, can participate in specific redox reactions that other similar compounds might not undergo.
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-morpholin-4-ylsulfonyl-4-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S/c1-18(14-5-3-2-4-6-14)16-8-7-15(20(21)22)13-17(16)26(23,24)19-9-11-25-12-10-19/h7-8,13-14H,2-6,9-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARKGCTYMGILDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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